1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-amine
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Overview
Description
1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-amine is a heterocyclic compound featuring an imidazole ring substituted with cyclohexyl and diphenyl groups. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve large-scale batch or continuous flow processes. These methods prioritize yield, purity, and cost-effectiveness. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Cyclohexyl-4-(4-fluorophenyl)-1H-imidazol-5-ylpyrimidin-2-amine: Similar in structure but with a fluorophenyl group.
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate: Another imidazole derivative with different substituents.
Uniqueness: 1-Cyclohexyl-4,5-diphenyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and diphenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .
Properties
CAS No. |
918801-77-1 |
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Molecular Formula |
C21H23N3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-cyclohexyl-4,5-diphenylimidazol-2-amine |
InChI |
InChI=1S/C21H23N3/c22-21-23-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24(21)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H2,22,23) |
InChI Key |
QCRPYGXCYRMJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=C(N=C2N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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